

2-Methyl-2-cyclohexen-1-one CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-2-cyclohexen-1-one

Cat. No.: B071969

[Get Quote](#)

In-Depth Technical Guide: 2-Methyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methyl-2-cyclohexen-1-one**, a key chemical intermediate with applications in organic synthesis and potential relevance in drug discovery. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its potential biological activities, with a focus on its role as a modulator of inflammatory pathways.

Core Compound Information

CAS Number: 1121-18-2[[1](#)]

Molecular Formula: C₇H₁₀O

Molecular Weight: 110.15 g/mol

Physicochemical Data

A summary of the key physicochemical properties of **2-Methyl-2-cyclohexen-1-one** is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

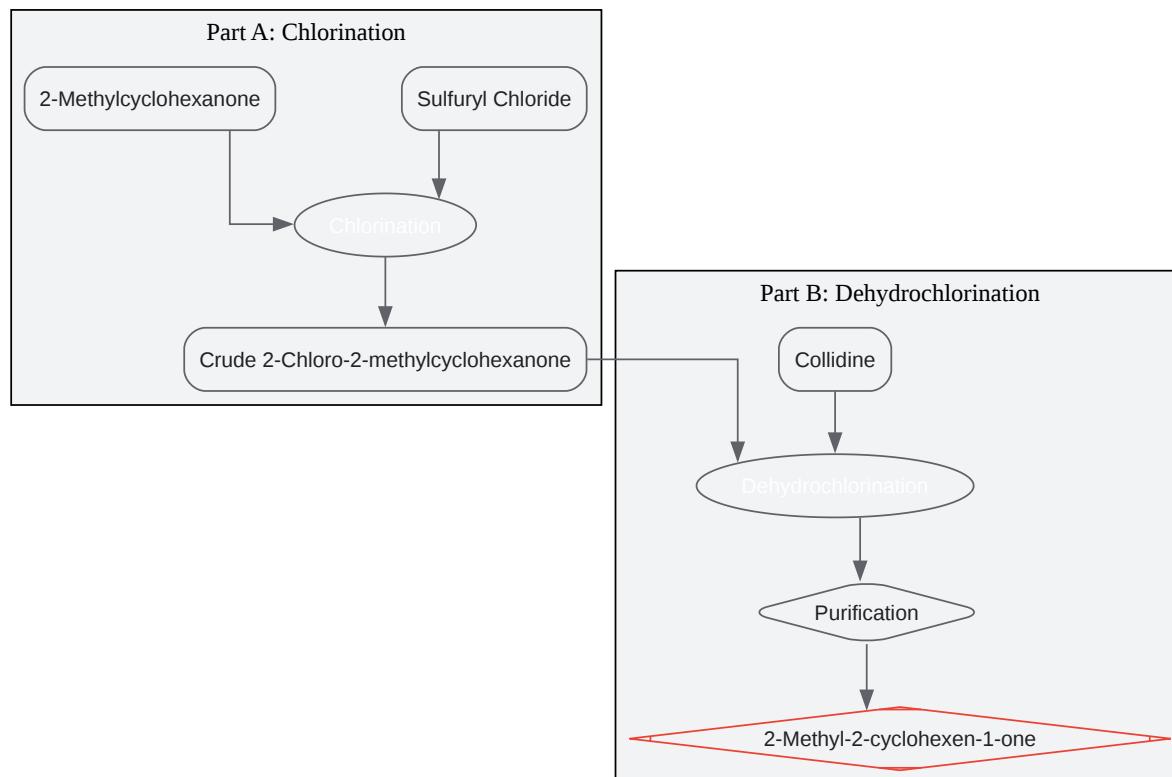
Property	Value	Reference
Boiling Point	98-101 °C at 77 mmHg	[2]
Density	0.972 g/mL at 25 °C	[2]
Refractive Index (n_D^25)	1.4830–1.4835	[2]
UV λ _{max} (in alcohol)	234 m μ (ε 9660)	[2]

Synthesis of 2-Methyl-2-cyclohexen-1-one

The synthesis of **2-Methyl-2-cyclohexen-1-one** can be effectively achieved through a two-step process starting from 2-methylcyclohexanone. The first step involves the chlorination of the starting material, followed by dehydrochlorination to yield the desired α,β -unsaturated ketone.

Experimental Protocol

Part A: 2-Chloro-2-methylcyclohexanone


[\[2\]](#)

- Reaction Setup: In a 3-liter three-necked flask equipped with a sealed mechanical stirrer, a dropping funnel, and a gas-absorption trap, dissolve 224 g (2.0 moles) of 2-methylcyclohexanone in 1 liter of dry carbon tetrachloride.
- Addition of Chlorinating Agent: While stirring, add a solution of 179 ml (297 g, 2.2 moles) of sulfonyl chloride in 300 ml of dry carbon tetrachloride from the dropping funnel over a 1-hour period. Maintain the reaction temperature by cooling the flask with a water bath at room temperature.
- Reaction Completion: Continue stirring for 2 hours after the addition is complete.
- Work-up: Wash the resulting yellow solution successively with three 300-ml portions of water, two 200-ml portions of saturated sodium bicarbonate solution, and one 200-ml portion of saturated salt solution.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent by distillation, initially at atmospheric pressure and then under reduced pressure, to obtain the crude 2-chloro-2-methylcyclohexanone.

Part B: **2-Methyl-2-cyclohexen-1-one** (Collidine Method)[\[2\]](#)

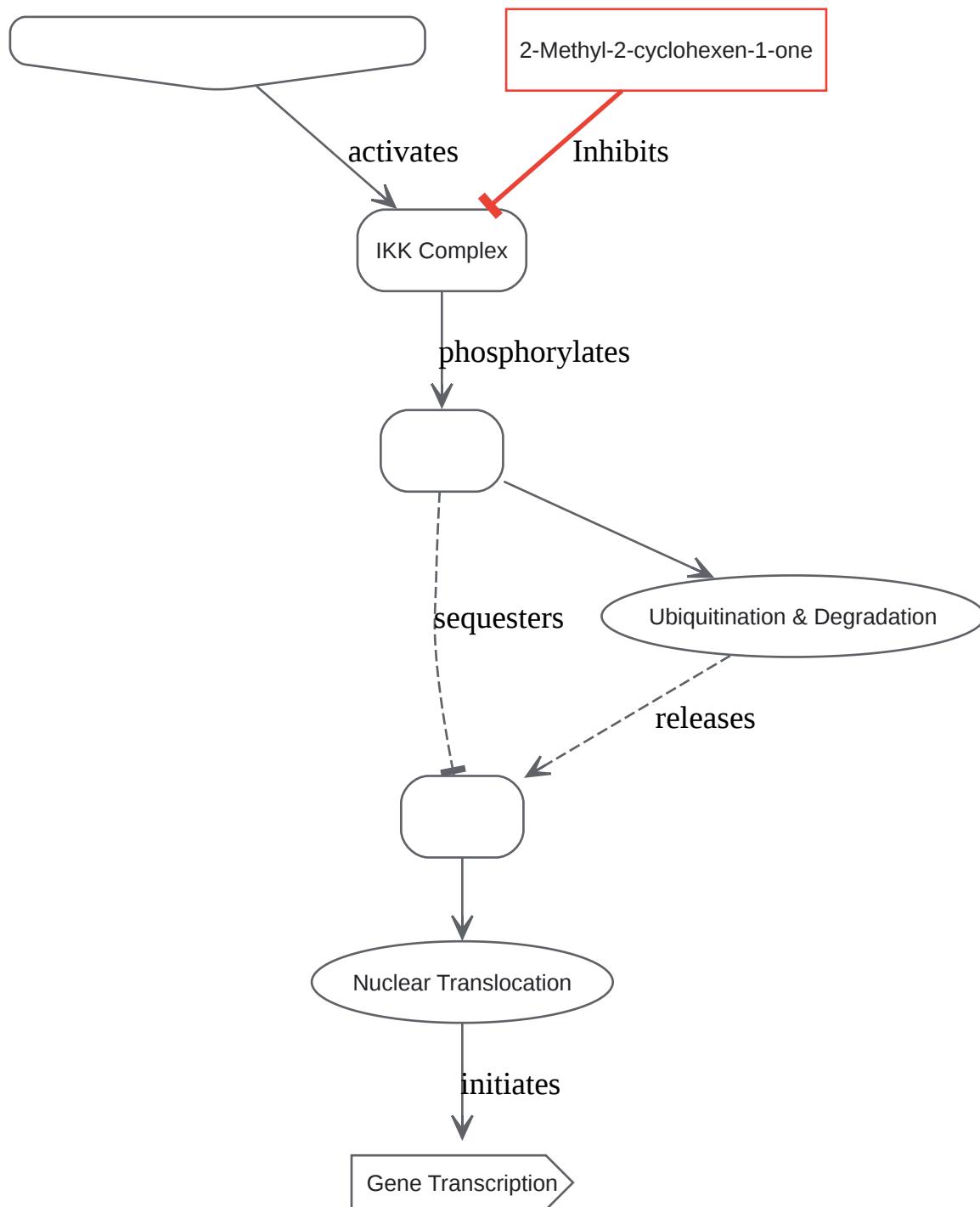
- Reaction Setup: Transfer the crude 2-chloro-2-methylcyclohexanone to a 1-liter three-necked flask fitted with a stout sealed Hershberg wire stirrer and two efficient reflux condensers.
- Dehydrochlorination: Add 290 ml (266 g, 2.2 moles) of 2,4,6-collidine and heat the mixture to a vigorous reflux for 45 minutes.
- Cooling and Filtration: Cool the reaction mixture to room temperature and then in an ice bath. Add 400 ml of ether and filter the precipitated collidine hydrochloride. Wash the precipitate with two 100-ml portions of ether.
- Extraction: Wash the combined ether filtrate and washings successively with 100-ml portions of 6N hydrochloric acid until the aqueous layer is strongly acidic. Then, wash with a saturated sodium bicarbonate solution and a saturated salt solution.
- Drying and Purification: Dry the ether solution over anhydrous magnesium sulfate. Remove the ether by distillation and collect the fraction boiling at 70–97°/56 mm. Fractionate this material through a 20-cm heated column packed with steel saddles to yield pure **2-methyl-2-cyclohexen-1-one**.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Methyl-2-cyclohexen-1-one**.

Biological Activity and Drug Development Potential


Cyclohexenone derivatives are recognized for their diverse biological activities, with a particular emphasis on their anti-inflammatory properties. The α,β -unsaturated ketone moiety is a key pharmacophore that can interact with biological nucleophiles, thereby modulating various signaling pathways.

Anti-inflammatory Activity

While specific quantitative data for the anti-inflammatory activity of **2-Methyl-2-cyclohexen-1-one** is not extensively documented in publicly available literature, the broader class of cyclohexenones has been shown to inhibit key inflammatory mediators. The anti-inflammatory effects of these compounds are often attributed to their ability to modulate the Nuclear Factor-kappa B (NF- κ B) signaling pathway.

NF- κ B Signaling Pathway Inhibition

The NF- κ B pathway is a critical regulator of inflammatory responses. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals, the I κ B kinase (IKK) complex phosphorylates I κ B α , leading to its ubiquitination and subsequent degradation. This allows NF- κ B to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Cyclohexenone-containing compounds are thought to inhibit this pathway, potentially by interacting with key components of the IKK complex or other upstream signaling molecules.

[Click to download full resolution via product page](#)

Caption: Proposed inhibition of the NF-κB pathway.

Conclusion

2-Methyl-2-cyclohexen-1-one is a valuable compound for synthetic chemists and holds potential for further investigation in the field of drug development. Its straightforward synthesis and the established biological relevance of the cyclohexenone scaffold make it an attractive starting point for the design and discovery of novel therapeutic agents, particularly those targeting inflammatory diseases. Further research is warranted to elucidate its specific biological targets and quantify its activity in relevant cellular and *in vivo* models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. [Organic Syntheses Procedure](http://orgsyn.org) [orgsyn.org]
- To cite this document: BenchChem. [2-Methyl-2-cyclohexen-1-one CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b071969#2-methyl-2-cyclohexen-1-one-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com